2-(Methylsulfonyl)ethanol
Overview
Description
2-(Methylsulfonyl)ethanol, also known as 2-hydroxyethyl methyl sulfone, is an organic compound with the molecular formula C3H8O3S. It is a versatile building block used in the synthesis of more complex sulfur-containing compounds. This compound is characterized by the presence of a sulfone group attached to an ethanol moiety, making it an asymmetric sulfone .
Mechanism of Action
Target of Action
2-(Methylsulfonyl)ethanol, also known as 2-Hydroxyethyl Methyl Sulfone, is a versatile building block used in the synthesis of more complex sulfur-containing compounds . It can be used for the studies of inhibitor and substrate moieties to acetylcholinesterase .
Mode of Action
It is known to be used as a reagent in the synthesis of phenols from aryl fluorides . It may also be used in the preparation of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of more complex sulfur-containing compounds .
Result of Action
It is known to be used in the synthesis of more complex sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylsulfonyl)ethanol can be synthesized through various methods. One common method involves the reaction of epoxyethane with methanesulfonyl chloride in the presence of zinc in ethanol. The reaction mixture is heated for a short duration, and the resulting solution is purified to obtain this compound .
Another method involves the oxidation of sulfides using dihydrogen peroxide in the presence of a catalyst such as PW12 nanoflower. The reaction is carried out in water at room temperature, and the product is extracted and purified .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is often purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or other reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
2-(Methylsulfonyl)ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Ethylsulfonyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
2-(Methylthio)ethanol: Contains a thioether group instead of a sulfone group.
2-(Methylsulfonyl)ethylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-(Methylsulfonyl)ethanol is unique due to its combination of a sulfone group and a hydroxyl group, which imparts distinct chemical reactivity and versatility in synthesis. This makes it a valuable intermediate in the preparation of various complex molecules .
Properties
IUPAC Name |
2-methylsulfonylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-7(5,6)3-2-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTYFTKODBWKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164950 | |
Record name | 2-(Methylsulfonyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15205-66-0 | |
Record name | 2-(Methylsulfonyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15205-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulfonyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylsulfonyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulphonyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(METHANESULFONYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI8EB2K0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(methylsulfonyl)ethanol in the synthesis of Apremilast?
A1: this compound serves as a crucial chiral building block in the chemoenzymatic synthesis of Apremilast, a medication used to treat psoriasis and psoriatic arthritis. Specifically, the (R)-enantiomer of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol [(R)-3] is required. Two enzymatic approaches were investigated:
- Ketoreductase-mediated bioreduction: Ketoreductase KRED-P2-D12 facilitated the reduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone to yield (R)-3 with moderate conversion (48%) and good enantiomeric excess (93%). []
- Lipase-catalyzed kinetic resolution: Lipase from Aspergillus niger was employed to selectively hydrolyze the racemic acetate derivative of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol. This method provided (R)-3 with excellent enantiomeric excess (>99%) and a 50% conversion rate, indicating high selectivity. []
Q2: Are there any studies exploring the stability of this compound under various conditions?
A3: While the provided abstracts don't delve into specific stability studies of this compound, it's important to note that its use in chemoenzymatic synthesis suggests a degree of stability under those reaction conditions. [] Further research dedicated to exploring its stability profile across different temperatures, pH levels, and solvent systems would be beneficial to fully understand its limitations and potential applications.
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